molecular formula C20H25NO B1532650 N-[2-(Phenethyloxy)benzyl]cyclopentanamine CAS No. 1040686-98-3

N-[2-(Phenethyloxy)benzyl]cyclopentanamine

Cat. No.: B1532650
CAS No.: 1040686-98-3
M. Wt: 295.4 g/mol
InChI Key: RMSGYNUOSKXZMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Phenethyloxy)benzyl]cyclopentanamine typically involves the following steps:

    Formation of the Phenethyloxy Intermediate: The initial step involves the reaction of phenethyl alcohol with a suitable benzyl halide under basic conditions to form the phenethyloxy intermediate.

    Cyclopentanamine Addition: The phenethyloxy intermediate is then reacted with cyclopentanamine in the presence of a suitable catalyst to form the final product.

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Phenethyloxy)benzyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Phenethyloxy)benzyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Phenethyloxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group allows for binding to hydrophobic pockets, while the cyclopentanamine moiety can interact with polar or charged regions of the target molecule. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Phenethyloxy)benzyl]cyclopentanamine is unique due to its specific ring size, which influences its chemical reactivity and binding properties. The cyclopentane ring provides a balance between rigidity and flexibility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-2-8-17(9-3-1)14-15-22-20-13-7-4-10-18(20)16-21-19-11-5-6-12-19/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGYNUOSKXZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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